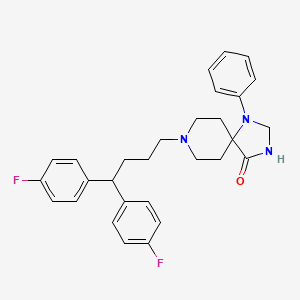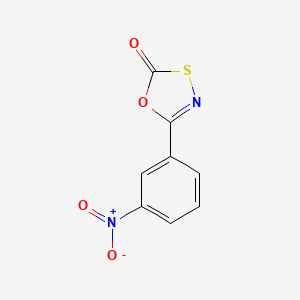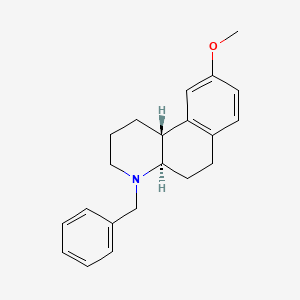
フルスピリレン
概要
説明
Fluspirilene, also known by trade names such as Redeptin, Imap, and R6218, belongs to the class of typical antipsychotic drugs. It was discovered by Janssen Pharmaceutica in 1963 . Administered intramuscularly, fluspirilene is primarily used for chronic schizophrenia.
科学的研究の応用
In Medicine::
Schizophrenia Treatment: Fluspirilene effectively manages symptoms of schizophrenia, providing relief to patients.
Glioblastoma Research: Some studies explore its potential therapeutic effects against glioblastoma, a type of brain cancer.
In Industry:: Fluspirilene’s industrial applications are not widely reported, likely due to its specialized use as an antipsychotic.
作用機序
Fluspirilene exerts its effects through the following mechanisms:
Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, it helps regulate neurotransmitter activity.
5-Hydroxytryptamine Receptor 2A Antagonism: It also interacts with serotonin receptors, contributing to its antipsychotic properties.
Voltage-Dependent Calcium Channel Inhibition: Fluspirilene acts as a calcium channel blocker, affecting neuronal excitability.
Safety and Hazards
生化学分析
Biochemical Properties
Fluspirilene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to the dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . Additionally, Fluspirilene inhibits the voltage-dependent calcium channel gamma-1 subunit . These interactions are crucial in modulating neurotransmitter activity, which is essential for its antipsychotic effects.
Cellular Effects
Fluspirilene exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing dopamine D2 receptors and 5-hydroxytryptamine receptor 2A, Fluspirilene reduces the overactivity of these neurotransmitters, which is often observed in schizophrenia . This modulation helps in stabilizing mood and reducing psychotic symptoms.
Molecular Mechanism
The molecular mechanism of Fluspirilene involves its binding interactions with specific biomolecules. As a dopamine D2 receptor antagonist, Fluspirilene inhibits the binding of dopamine to its receptor, thereby reducing dopaminergic activity . Similarly, by antagonizing the 5-hydroxytryptamine receptor 2A, it decreases serotonin activity . Fluspirilene also inhibits the voltage-dependent calcium channel gamma-1 subunit, which plays a role in excitation-contraction coupling in skeletal muscles . These combined actions contribute to its therapeutic effects in managing schizophrenia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluspirilene change over time. It is a long-acting injectable depot antipsychotic drug, which means it is released slowly into the body over an extended period . This slow release ensures a steady therapeutic effect, reducing the need for frequent dosing. Studies have shown that Fluspirilene does not differ significantly from other depot antipsychotics in terms of treatment efficacy, response, or tolerability
Dosage Effects in Animal Models
The effects of Fluspirilene vary with different dosages in animal models. At low concentrations, Fluspirilene has been shown to inhibit the proliferation and invasion of glioma cells in a glioblastoma mouse model . These effects are associated with the inactivation of the signal transducer and activator of transcription 3 (STAT3) . At higher doses, Fluspirilene may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.
Metabolic Pathways
Fluspirilene is involved in various metabolic pathways, including interactions with enzymes and cofactors. The metabolism of Fluspirilene can be influenced by other compounds, such as Amobarbital and Amodiaquine, which can increase its metabolism or the risk of QTc prolongation . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential adverse effects.
Transport and Distribution
Fluspirilene is transported and distributed within cells and tissues through various mechanisms. As a long-acting injectable depot antipsychotic, it is released slowly into the body, ensuring a steady therapeutic effect
Subcellular Localization
The subcellular localization of Fluspirilene and its effects on activity or function are not extensively studied. Its interactions with dopamine D2 receptors, 5-hydroxytryptamine receptor 2A, and voltage-dependent calcium channels suggest that it may localize to specific subcellular compartments where these receptors and channels are present
準備方法
Synthetic Routes:: The synthetic route for fluspirilene involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely available in the literature.
Industrial Production:: Fluspirilene is produced industrially, but the exact manufacturing process remains proprietary. It is typically formulated as a long-acting injectable depot antipsychotic.
化学反応の分析
Fluspirilene undergoes various chemical reactions, including oxidation, reduction, and substitution due to limited trial data, direct comparisons with other antipsychotics are challenging
類似化合物との比較
Fluspirilene shares similarities with other depot antipsychotics, such as fluphenazine decanoate, fluphenazine enanthate, perphenazine onanthat, and pipotiazine undecylenate . its unique features set it apart within this class.
特性
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHHIBFXOOADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045152 | |
| Record name | Fluspirilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.67e-03 g/L | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1841-19-6 | |
| Record name | Fluspirilene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluspirilene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluspirilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluspirilene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUSPIRILENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QA4GLR9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5-190 | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fluspirilene?
A1: Fluspirilene primarily acts as a dopamine D2 receptor antagonist. [, , ] This means it blocks the action of dopamine at these receptors, which are involved in various brain functions, including mood, movement, and reward pathways.
Q2: Does Fluspirilene interact with other targets besides dopamine receptors?
A2: Yes, research suggests that Fluspirilene also exhibits calcium channel-blocking activity, particularly targeting N-type calcium channels. [, , ] This action may contribute to its therapeutic effects, as well as some of its potential side effects.
Q3: What are the downstream effects of Fluspirilene's interaction with N-type calcium channels?
A3: By blocking N-type calcium channels, Fluspirilene inhibits the influx of calcium ions into neurons. [, ] This, in turn, reduces the release of neurotransmitters, including glutamate, which plays a role in excitatory signaling in the brain. []
Q4: How does Fluspirilene's action on dopamine receptors contribute to its therapeutic effects in schizophrenia?
A4: While the exact mechanisms underlying schizophrenia are complex and not fully understood, it is believed that an overactive dopamine system plays a role. [, , , ] By blocking D2 receptors, Fluspirilene helps to regulate dopamine activity, potentially alleviating symptoms like hallucinations and delusions. [, , , ]
Q5: What is the molecular formula and weight of Fluspirilene?
A5: Fluspirilene's molecular formula is C29H31F2N3O, and its molecular weight is 475.57 g/mol. [, ]
Q6: Is there any available spectroscopic data for Fluspirilene?
A6: While the provided research doesn't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) to assay Fluspirilene in dosage forms. [] This technique relies on the compound's specific chemical properties to separate and quantify it.
Q7: What is the typical route of administration for Fluspirilene, and why?
A7: Fluspirilene is primarily administered intramuscularly as a depot injection. [, , , , , , ] This method allows for a slow and sustained release of the drug, ensuring a more consistent therapeutic effect and improving medication adherence compared to oral administration.
Q8: How long does the effect of a single Fluspirilene injection typically last?
A8: The effects of a single Fluspirilene injection can last for one to two weeks, contributing to its suitability for long-term maintenance therapy in chronic schizophrenia. [, , , , , ]
Q9: Are there any studies comparing the efficacy of Fluspirilene to other antipsychotics?
A9: Several studies have compared Fluspirilene to other antipsychotics, both oral and injectable. [, , , , , ] The research suggests that Fluspirilene demonstrates comparable efficacy to other commonly used antipsychotics, such as fluphenazine decanoate and chlorpromazine.
Q10: What are the known side effects associated with Fluspirilene treatment?
A10: Similar to other typical antipsychotics, Fluspirilene can induce extrapyramidal side effects, with akathisia (restlessness) being the most commonly reported. [, , , ] Other possible side effects include tremors, parkinsonism, and dystonia. [, , , , ]
Q11: What precautions should be taken when administering Fluspirilene injections?
A12: High doses and volumes of Fluspirilene injected at a single site can lead to local reactions, including indurations. [] To minimize this risk, it's crucial to adhere to recommended dosage guidelines and rotate injection sites. []
Q12: Beyond schizophrenia, are there other potential therapeutic applications for Fluspirilene being explored?
A13: Emerging research suggests that Fluspirilene might have potential in treating conditions beyond schizophrenia, such as: - Alzheimer's Disease: Fluspirilene has shown some potential as a BACE1 inhibitor in preclinical studies, which could have implications for Alzheimer's disease treatment. [] - Cancer: Studies have shown Fluspirilene's ability to inhibit CDK2 and STAT3, which are involved in cancer cell growth and survival, suggesting potential as an anti-cancer agent, particularly against hepatocellular carcinoma and glioma. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)
![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)
![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1673410.png)
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)
![4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine](/img/structure/B1673412.png)
![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)


![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)

![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)

![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)